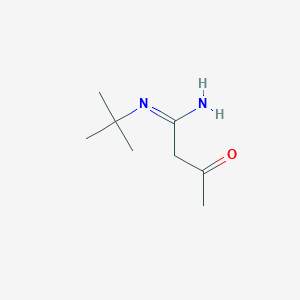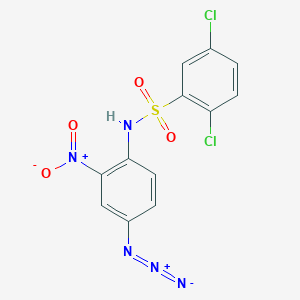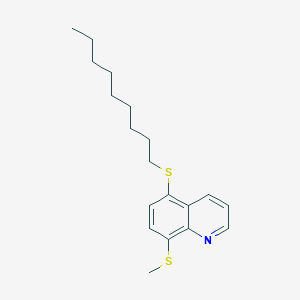![molecular formula C5H5N5 B14605051 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl- CAS No. 61139-70-6](/img/structure/B14605051.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate hydrazides with orthoformate esters . This reaction produces a mixture of cyclization products, which can be separated and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Applications De Recherche Scientifique
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
What sets 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine apart is its specific fusion of triazole and triazine rings, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
61139-70-6 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3 |
Clé InChI |
HRZSUHCLKYJCGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NN=CN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)




![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
